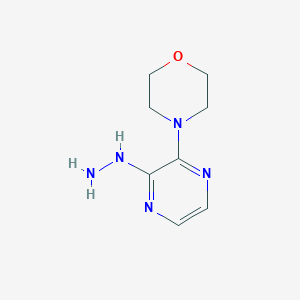

4-(3-Hydrazinylpyrazin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Hydrazinylpyrazin-2-yl)morpholine is a chemical compound with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a pyrazine ring, which is further connected to a morpholine ring. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Hydrazinylpyrazin-2-yl)morpholine typically involves the reaction of hydrazine derivatives with pyrazine and morpholine precursors. One common method includes the coupling of hydrazine with pyrazine derivatives, followed by cyclization with morpholine under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group (-NH-NH₂) undergoes nucleophilic addition with aldehydes and ketones to form hydrazones. For example:

-

Reaction with Thiophene-2-carbaldehyde :

Condensation under reflux in DMF forms a hydrazone derivative (Fig. 1A), confirmed via IR (disappearance of NH₂ stretch at 3,483 cm⁻¹) and ¹H NMR (new azomethine proton at δ 8.56 ppm) . Yield: 66% under optimized conditions .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Thiophene-2-carbaldehyde | DMF, reflux (3 h) | Hydrazone derivative | 66% |

| Ethyl hydrazonoacetoacetate | Ethanol, 65°C | Pyrazole analogue | 58% |

Cyclization Reactions

The hydrazine group facilitates heterocycle formation:

-

Pyrazole Synthesis :

Reaction with β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions yields pyrazole derivatives via cyclocondensation (Fig. 1B). This proceeds through enolate formation and intramolecular dehydration . -

Triazine Formation :

Under Pd catalysis, coupling with triazine precursors generates fused bicyclic structures. For instance, Pd(OAc)₂ and tri(2-furyl)phosphine catalyze carboamination to form morpholine-triazine hybrids .

Nucleophilic Aromatic Substitution (NAS)

The pyrazine ring undergoes substitution at electron-deficient positions:

-

Chlorination :

Treatment with POCl₃/DMF introduces chlorine at the 4-position of pyrazine (Fig. 1C) . -

Amination :

Reaction with amines (e.g., morpholine, piperidine) displaces halides or sulfanyl groups. For example, substituting benzylsulfanyl with morpholine occurs at 80–100°C in ethanol .

Morpholine Ring Modifications

-

Alkylation/Acylation :

The morpholine nitrogen reacts with alkyl halides (e.g., allyl bromide) or acyl chlorides to form N-substituted derivatives .

Oxidation and Reduction

-

Oxidation of Hydrazine :

The hydrazine group oxidizes to diazenes or nitroso derivatives using KMnO₄ or CrO₃ . -

Reduction of Pyrazine :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a dihydropyrazine, preserving the morpholine ring .

Complexation and Metal-Catalyzed Reactions

-

Pd-Catalyzed Cross-Couplings :

Suzuki-Miyaura couplings with aryl boronic acids introduce aromatic substituents to the pyrazine ring . -

Coordination with Transition Metals :

The hydrazine and pyrazine nitrogen atoms act as ligands for Cu(II) or Fe(III), forming complexes studied for catalytic or antimicrobial applications .

Key Mechanistic Insights

-

Hydrazone Formation : Proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration (Fig. 1A) .

-

Pyrazole Cyclization : Involves enolate intermediate formation, followed by intramolecular nucleophilic attack and aromatization .

-

NAS on Pyrazine : Electron-withdrawing groups (e.g., Cl, CN) activate the ring for nucleophilic displacement at C-4 or C-6 .

Stability and Functional Group Compatibility

Scientific Research Applications

Pharmacological Applications

4-(3-Hydrazinylpyrazin-2-yl)morpholine has been investigated for several pharmacological properties:

- Antitumor Activity : Studies indicate that this compound exhibits significant antitumor effects against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Preliminary research suggests that this compound possesses antimicrobial activity against a range of bacteria and fungi. This property is crucial for developing new antibiotics, especially in the context of rising antibiotic resistance .

- Neuroprotective Effects : Emerging studies have indicated potential neuroprotective effects of this compound, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of oxidative stress pathways .

Case Study 1: Antitumor Efficacy

A detailed study was conducted to evaluate the antitumor efficacy of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations, and results showed a dose-dependent decrease in cell viability, alongside increased markers of apoptosis such as caspase activation and PARP cleavage.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | - |

| 10 | 80 | Low |

| 50 | 50 | Moderate |

| 100 | 20 | High |

This study highlights the compound's potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(3-Hydrazinylpyrazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .

Comparison with Similar Compounds

4-(3-Hydrazinylpyrazin-2-yl)morpholine can be compared with other similar compounds, such as:

Thiophene-linked 1,2,4-triazoles: These compounds also contain nitrogen-rich heterocycles and exhibit antimicrobial and chemotherapeutic properties.

N-Nitrosomorpholine: This compound is structurally related due to the presence of the morpholine ring but differs significantly in its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of the hydrazinyl, pyrazine, and morpholine moieties, which confer distinct chemical and biological properties.

Biological Activity

4-(3-Hydrazinylpyrazin-2-yl)morpholine is a chemical compound characterized by its unique structure, which combines a morpholine ring with a hydrazinylpyrazine moiety. This structural configuration contributes to its potential biological activities, particularly in the field of medicinal chemistry. The compound has garnered interest due to its significant antitumor properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4O. Its structure features a six-membered morpholine ring containing both nitrogen and oxygen atoms, while the hydrazinylpyrazine portion enhances its reactivity. The compound crystallizes in a monoclinic space group, exhibiting nearly planar molecular geometry, which is essential for its biological interactions.

Biological Activity

Research indicates that this compound exhibits notable antitumor activity . Preliminary studies suggest that it may inhibit specific kinases and proteins critical for tumor growth, thereby affecting cancer cell proliferation. The hydrazinyl group enhances the compound's ability to form complexes with metal ions, which is crucial in medicinal chemistry.

The exact mechanism of action remains under investigation; however, interaction studies highlight its binding affinity with various biological targets involved in cancer pathways. The compound's potential to inhibit enzyme activity related to tumorigenesis positions it as a promising candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique features of this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-(Pyrazin-2-yl)morpholine | 0.87 | Lacks hydrazine functionality; used as an intermediate in organic synthesis. |

| 5-Bromo-3-morpholinopyrazin-2-amine | 0.81 | Contains bromine; utilized for antibacterial properties. |

| 2-Amino-3-morpholin-4-ylpyrazine | 0.92 | Amino group enhances reactivity; used in drug development across various therapeutic areas. |

The combination of hydrazine and morpholine functionalities in this compound may confer distinct biological activities not present in other similar compounds.

Antimicrobial Activity

In related studies, hydrazone derivatives have demonstrated notable antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. For example, one study reported a minimum suppressive concentration (MSC) of 6.3 mcg/mL against E. coli, showcasing the potential of these compounds in combating bacterial infections .

Properties

Molecular Formula |

C8H13N5O |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(3-morpholin-4-ylpyrazin-2-yl)hydrazine |

InChI |

InChI=1S/C8H13N5O/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |

InChI Key |

MXHWZRZWDUFUEE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=CN=C2NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.